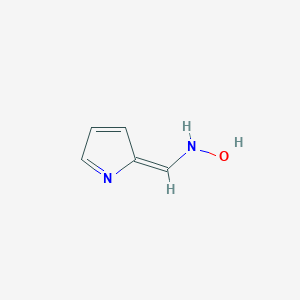

1H-pyrrole-2-carbaldehyde oxime

Vue d'ensemble

Description

1H-pyrrole-2-carbaldehyde oxime is a chemical compound with the molecular formula C5H6N2O . It is also known by other names such as 1H-Pyrrole-2-carboxaldehyde oxime and PYRROLE-2-CARBOXALDOXIME .

Molecular Structure Analysis

The molecular weight of 1H-pyrrole-2-carbaldehyde oxime is 110.11 g/mol . The IUPAC name for this compound is (NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine . The InChI code and key areInChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ and BBRQKFAQWZJCJL-QPJJXVBHSA-N respectively . Chemical Reactions Analysis

The E and Z isomers of pyrrole-2-carbaldehyde oxime adopt a preferable conformation with the syn orientation of the oxime group with respect to the pyrrole ring . The syn conformation of E and Z isomers of pyrrole-2-carbaldehyde oxime is stabilized by the N-H…N and N-H…O intramolecular hydrogen bonds, respectively .Physical And Chemical Properties Analysis

1H-pyrrole-2-carbaldehyde oxime has a molecular weight of 110.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 48.4 Ų .Applications De Recherche Scientifique

Magnetic Properties and Structural Chemistry : A study used 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, highlighting its potential in magnetic applications (Giannopoulos et al., 2014).

NMR Spectroscopy and Molecular Conformation : Research using NMR spectroscopy demonstrated that the E and Z isomers of pyrrole‐2‐carbaldehyde oxime adopt a preferred syn orientation. This conformation is stabilized by intramolecular hydrogen bonds, providing insights into the molecule's structural properties (Afonin et al., 2010).

Hydrogen Bonding in Molecular Structures : Another study focused on the CH···N and CH···O intramolecular hydrogen bonding effects in the isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime. These bonding interactions significantly influence the molecule's NMR spectroscopic characteristics (Afonin et al., 2009).

Bio-Pharmacological Evaluation : A class of pyrrole derivatives, including variants of pyrrole-2-carbaldehyde oxime, was synthesized and evaluated for their bio-pharmacological properties. These derivatives showed promising anti-nociceptic profiles, indicating potential medicinal applications (Battilocchio et al., 2013).

Synthesis Techniques and Applications : Research outlined a de novo synthesis method for pyrrole-2-carbaldehyde skeletons, highlighting its applications in the preparation of derivatives and the importance of oxygen in the aldehyde's structure (Wu et al., 2018).

Metabolomics and Chemical Markers : In a metabolomics study, pyrrole-2-carbaldehydes were identified as chemical markers in mutant lines of wheat. This research demonstrates the compound's relevance in agricultural science and metabolomics (Kil et al., 2022).

Mécanisme D'action

Target of Action

It is known that pyrrole compounds are often used in the synthesis of drug molecules , suggesting that they may interact with a variety of biological targets.

Mode of Action

Pyrrole compounds can undergo various chemical reactions, including oxidation to form 2-pyrrole carboxylic acid and reduction to form 2-pyrrole methanol . In alkaline conditions, they can react with some alkyl bromides to undergo alkylation, producing corresponding alkylated products .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (110114 g/mol), density (12±01 g/cm3), and boiling point (2343±500 °C at 760 mmHg) can provide some insights into its potential pharmacokinetic behavior .

Action Environment

It is known that the compound is insoluble in water , which could influence its behavior in aqueous environments. It is also recommended to be stored in a cool, dry place with good ventilation , suggesting that temperature, humidity, and air flow could affect its stability.

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRQKFAQWZJCJL-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrole-2-carbaldehyde oxime | |

CAS RN |

32597-34-5 | |

| Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32597-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What makes 1H-pyrrole-2-carbaldehyde oxime interesting for coordination chemistry?

A1: 1H-pyrrole-2-carbaldehyde oxime is a heteroaryl oxime, meaning it contains both a heterocyclic ring (pyrrole) and an oxime functional group (-C=N-OH). These features allow it to act as a versatile ligand, coordinating to metal ions through its nitrogen and/or oxygen atoms. This coordination ability makes it valuable for building supramolecular structures and studying magnetic properties.

Q2: Can you provide an example of how 1H-pyrrole-2-carbaldehyde oxime has been used in the synthesis of novel metal clusters?

A: Researchers have successfully synthesized a novel {Mn(III)25} barrel-like cluster using 1H-pyrrole-2-carbaldehyde oxime as a bridging ligand. [] This cluster exhibits single-molecule magnetic behavior, making it a potential building block for molecular magnets. [] The study highlights the potential of this oxime derivative in designing high-nuclearity metal clusters with interesting magnetic properties.

Q3: Besides its use in synthesizing metal complexes, what other structural features of 1H-pyrrole-2-carbaldehyde oxime are notable?

A: Crystallographic studies have shown that 1H-pyrrole-2-carbaldehyde oxime molecules primarily interact with each other through classical N—H···O hydrogen bonds, forming C3 chains in the solid state. [] This arrangement is consistent with the typical aggregation pattern observed in oximes. Additionally, secondary interactions such as C—H···π and C—H···O interactions further stabilize the crystal packing in this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)